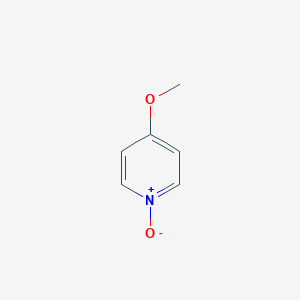

(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

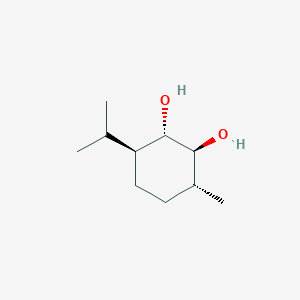

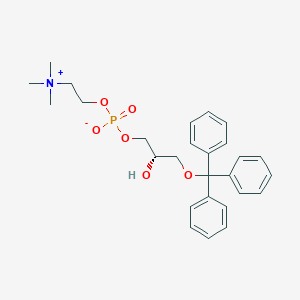

“(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone”, also known as “5-ethyl-3-(4-methoxybenzoyl)thiophen-2-amine”, is a chemical compound with the CAS Number 153195-01-8 . It has a molecular weight of 261.34 .

Molecular Structure Analysis

The molecular formula of this compound is C14H15NO2S . For a detailed molecular structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More detailed physical and chemical properties can be found on resources like ChemNet and PubChem .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, which share structural similarities with “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone”, have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus. These findings suggest that “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” could potentially be explored for its antiviral capabilities, particularly in the development of treatments for RNA and DNA viruses .

Anti-HIV Properties

The indole scaffold is also present in compounds with anti-HIV activity. Molecular docking studies of novel indolyl derivatives have indicated potential efficacy against HIV-1. Given the structural relevance, “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” may serve as a candidate for further exploration in the context of HIV-1 inhibition .

Anticancer Applications

Thiadiazole derivatives, which are structurally related to the compound , have demonstrated anticancer activities. They can cross cellular membranes due to their mesoionic nature and interact with biological targets, suggesting that “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” could be investigated for its potential anticancer properties. This could include studies on its ability to inhibit specific kinases or other cancer-related targets .

Antimicrobial Effects

Indole derivatives are known for their antimicrobial properties, including antibacterial and antifungal activities. The structural features of “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” may allow it to be utilized in the development of new antimicrobial agents, which could be particularly useful in combating drug-resistant strains of bacteria and fungi .

Antioxidant Potential

The indole nucleus is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. Research into similar compounds suggests that “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” could be evaluated for its antioxidant properties, potentially contributing to the prevention of diseases caused by oxidative damage .

Corrosion Inhibition

Thiadiazole compounds have been studied for their effectiveness as corrosion inhibitors. This application is significant in industrial settings where metal preservation is essential. The chemical structure of “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” indicates that it may also serve as a corrosion inhibitor, which could lead to the development of new materials or coatings to protect metals from corrosion .

Eigenschaften

IUPAC Name |

(2-amino-5-ethylthiophen-3-yl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-11-8-12(14(15)18-11)13(16)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAZPZGZSHLBCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)N)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384636 |

Source

|

| Record name | (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728148 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |

CAS RN |

153195-01-8 |

Source

|

| Record name | (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)